(-)-Myrtenal (-)-Myrtenal Myrtenal, also known as fema 3395, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, myrtenal is considered to be an isoprenoid lipid molecule. Myrtenal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, myrtenal is primarily located in the membrane (predicted from logP) and cytoplasm. Myrtenal is a sweet, camphor, and cinnamon tasting compound that can be found in a number of food items such as herbs and spices, cardamom, coriander, and sunflower. This makes myrtenal a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 564-94-3
VCID: VC0191927
InChI: InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1
SMILES: CC1(C2CC=C(C1C2)C=O)C
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

(-)-Myrtenal

CAS No.: 564-94-3

Natural Products

VCID: VC0191927

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(-)-Myrtenal - 564-94-3

CAS No. 564-94-3
Product Name (-)-Myrtenal
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
Standard InChI InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1
Standard InChIKey KMRMUZKLFIEVAO-UHFFFAOYSA-N
Isomeric SMILES CC1([C@H]2CC=C([C@@H]1C2)C=O)C
SMILES CC1(C2CC=C(C1C2)C=O)C
Canonical SMILES CC1(C2CC=C(C1C2)C=O)C
Appearance Clear liquid
Density 0.984-0.990
Physical Description Colourless liquid; refreshing, spicy-herbaceous odou
Description Myrtenal, also known as fema 3395, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, myrtenal is considered to be an isoprenoid lipid molecule. Myrtenal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, myrtenal is primarily located in the membrane (predicted from logP) and cytoplasm. Myrtenal is a sweet, camphor, and cinnamon tasting compound that can be found in a number of food items such as herbs and spices, cardamom, coriander, and sunflower. This makes myrtenal a potential biomarker for the consumption of these food products.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Myrtenal; Benihinal; NSC 54384; NSC-54384; NSC54384
Reference 1: Lin GS, Duan WG, Yang LX, Huang M, Lei FH. Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers. Molecules. 2017 Jan 24;22(2). pii: E193. doi: 10.3390/molecules22020193. PubMed PMID: 28125042.
2: Rathinam A, Pari L. Myrtenal ameliorates hyperglycemia by enhancing GLUT2 through Akt in the skeletal muscle and liver of diabetic rats. Chem Biol Interact. 2016 Aug 25;256:161-6. doi: 10.1016/j.cbi.2016.07.009. Epub 2016 Jul 11. PubMed PMID: 27417257.
3: Clay JM, Hesek D, Oliver AG, Lee M, Fisher JF. Ensemble of Pinanones from the Permanganate Oxidation of Myrtenal. J Org Chem. 2016 Jul 1;81(13):5705-9. doi: 10.1021/acs.joc.6b00756. Epub 2016 Jun 23. PubMed PMID: 27281133.
4: Ayyasamy R, Leelavinothan P. Myrtenal alleviates hyperglycaemia, hyperlipidaemia and improves pancreatic insulin level in STZ-induced diabetic rats. Pharm Biol. 2016 Nov;54(11):2521-2527. Epub 2016 May 9. PubMed PMID: 27158912.
5: Booupathy LK, Venkatachalam S, Natarajan N, Thamaraiselvan R, Arumugam M, Maruthaiveeran Periyasamy B. Chemopreventive effect of myrtenal on bacterial enzyme activity and the development of 1,2-dimethyl hydrazine-induced aberrant crypt foci in Wistar Rats. J Food Drug Anal. 2016 Jan;24(1):206-213. doi: 10.1016/j.jfda.2015.07.003. Epub 2015 Dec 11. PubMed PMID: 28911405.
6: Lokeshkumar B, Sathishkumar V, Nandakumar N, Rengarajan T, Madankumar A, Balasubramanian MP. Anti-Oxidative Effect of Myrtenal in Prevention and Treatment of Colon Cancer Induced by 1, 2-Dimethyl Hydrazine (DMH) in Experimental Animals. Biomol Ther (Seoul). 2015 Sep;23(5):471-8. doi: 10.4062/biomolther.2015.039. Epub 2015 Sep 1. PubMed PMID: 26336588; PubMed Central PMCID: PMC4556208.
7: Rathinam A, Pari L, Chandramohan R, Sheikh BA. Histopathological findings of the pancreas, liver, and carbohydrate metabolizing enzymes in STZ-induced diabetic rats improved by administration of myrtenal. J Physiol Biochem. 2014 Dec;70(4):935-46. doi: 10.1007/s13105-014-0362-z. Epub 2014 Oct 8. PubMed PMID: 25292424.
8: Goretti M, Turchetti B, Cramarossa MR, Forti L, Buzzini P. Production of flavours and fragrances via bioreduction of (4R)-(-)-carvone and (1R)-(-)-myrtenal by non-conventional yeast whole-cells. Molecules. 2013 May 16;18(5):5736-48. doi: 10.3390/molecules18055736. PubMed PMID: 23681058.
9: Babu LH, Perumal S, Balasubramanian MP. Myrtenal, a natural monoterpene, down-regulates TNF-α expression and suppresses carcinogen-induced hepatocellular carcinoma in rats. Mol Cell Biochem. 2012 Oct;369(1-2):183-93. doi: 10.1007/s11010-012-1381-0. Epub 2012 Jul 5. PubMed PMID: 22763672.
10: Hari Babu L, Perumal S, Balasubramanian MP. Myrtenal attenuates diethylnitrosamine-induced hepatocellular carcinoma in rats by stabilizing intrinsic antioxidants and modulating apoptotic and anti-apoptotic cascades. Cell Oncol (Dordr). 2012 Aug;35(4):269-83. doi: 10.1007/s13402-012-0086-4. Epub 2012 Jun 22. PubMed PMID: 22722977.
11: Lingaiah HB, Natarajan N, Thamaraiselvan R, Srinivasan P, Periyasamy BM. Myrtenal ameliorates diethylnitrosamine-induced hepatocarcinogenesis through the activation of tumor suppressor protein p53 and regulation of lysosomal and mitochondrial enzymes. Fundam Clin Pharmacol. 2013 Aug;27(4):443-54. doi: 10.1111/j.1472-8206.2012.01039.x. Epub 2012 Mar 21. PubMed PMID: 22436021.
12: Kaufmann D, Dogra AK, Wink M. Myrtenal inhibits acetylcholinesterase, a known Alzheimer target. J Pharm Pharmacol. 2011 Oct;63(10):1368-71. doi: 10.1111/j.2042-7158.2011.01344.x. Epub 2011 Aug 19. PubMed PMID: 21899553.
13: Kawashima H, Goto H. Synthesis and Properties of a Chiroptically Active Oligomer from 3,4-Ethylenedioxythiophene and (-)-Myrtenal. Materials (Basel). 2011 May 30;4(6):1013-1022. doi: 10.3390/ma4061013. PubMed PMID: 28879964; PubMed Central PMCID: PMC5448632.
14: Zepeda LG, Burgueño-Tapia E, Joseph-Nathan P. Myrtenal, a controversial molecule for the proper application of the CIP Sequence Rule for multiple bonds. Nat Prod Commun. 2011 Apr;6(4):429-32. PubMed PMID: 21560753.
15: Burgueño-Tapia E, Zepeda LG, Joseph-Nathan P. Absolute configuration of (-)-myrtenal by vibrational circular dichroism. Phytochemistry. 2010 Jul;71(10):1158-61. doi: 10.1016/j.phytochem.2010.04.005. Epub 2010 May 8. PubMed PMID: 20457457.
16: Otero A, Fernandez-Baeza J, Antiñolo A, Tejeda J, Lara-Sanchez A, Sanchez-Barba LF, Sanchez-Molina M, Franco S, López-Solera MI, Rodríguez AM. Highly diastereoselective nucleophilic addition to myrtenal. Straightforward synthesis of an enantiopure scorpionate ligand. Inorg Chem. 2007 Oct 15;46(21):8475-7. Epub 2007 Sep 21. PubMed PMID: 17883268.
17: Vargas-Díaz ME, Joseph-Nathan P, Tamariz J, Zepeda LG. Synthesis of a new (1R)-(-)-myrtenal-derived dioxadithiadodecacycle and its use as an efficient chiral auxiliary. Org Lett. 2007 Jan 4;9(1):13-6. PubMed PMID: 17192073.
18: Dufrasne F, Gelbcke M, Galanski M. Signal separation and determination of the enantiomeric purity of primary amines with (-)-myrtenal--a 13C NMR study. Spectrochim Acta A Mol Biomol Spectrosc. 2006 Nov;65(3-4):869-73. Epub 2006 May 5. PubMed PMID: 16678477.
19: Solladié-Cavallo A, Balaz M, Salisova M, Welter R. New 1,3-oxathianes derived from myrtenal: synthesis and reactivity. J Org Chem. 2003 Aug 22;68(17):6619-26. PubMed PMID: 12919025.
20: Dufrasne F, Gelbcke M, Nève J. 1H-nuclear magnetic resonance determination of the enantiomeric purity of aliphatic primary amines, beta-aminoalcohols, beta-diamines and alpha-amino-acids with 1R-(-)-myrtenal: scope and limitations. Spectrochim Acta A Mol Biomol Spectrosc. 2003 Apr;59(6):1239-45. PubMed PMID: 12659892.
PubChem Compound 1201529
Last Modified Nov 11 2021
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